Comparative RORγt Target Potency: BMS-986251 vs. GSK2981278
BMS-986251 demonstrates nanomolar potency as a RORγt inverse agonist. In a Gal4-fused RORγt reporter assay in Jurkat cells, BMS-986251 exhibited an EC50 of 12 nM [1]. In contrast, GSK2981278, another clinical-stage RORγt inverse agonist, showed an IC50 of 3.2 nM in a human T cell cytokine production assay under Th17 skewing conditions [2]. While GSK2981278 appears more potent in this specific assay, direct cross-assay comparisons are confounded by different experimental endpoints (reporter gene activation vs. native cytokine secretion). Critically, the potency of BMS-986251 translated to robust in vivo efficacy, whereas GSK2981278's low pharmacokinetic profile led to clinical failure [3].
| Evidence Dimension | RORγt Inverse Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 12 nM |
| Comparator Or Baseline | GSK2981278: IC50 = 3.2 nM |
| Quantified Difference | GSK2981278 is ~3.8-fold more potent in its respective assay, but this advantage is negated by its poor PK profile. |
| Conditions | BMS-986251: Gal4-fused RORγt in Jurkat cells. GSK2981278: Human T cell cytokine production under Th17 skewing. |
Why This Matters
Potency alone is misleading; the compound's ability to achieve therapeutic exposure in vivo is paramount for selection.
- [1] Cherney RJ, et al. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Med Chem Lett. 2020 Mar 31;11(6):1221-1227. View Source
- [2] GSK2981278 Ligand Activity Chart. IUPHAR/BPS Guide to PHARMACOLOGY. View Source
- [3] Prophy Science. GSK2981278 Information. Accessed 2026-04-16. View Source
